molecular formula C12H18ClNO B1419206 3-(Benzyloxy)piperidine hydrochloride CAS No. 1185304-22-6

3-(Benzyloxy)piperidine hydrochloride

Cat. No.: B1419206
CAS No.: 1185304-22-6
M. Wt: 227.73 g/mol
InChI Key: QFNCCBWLSWYFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyloxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-phenylmethoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12;/h1-3,5-6,12-13H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNCCBWLSWYFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Leveraging Human iPSC-Derived Neural Models for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of effective therapeutics for neurological disorders has been historically hindered by the reliance on preclinical models that poorly recapitulate human disease. The advent of induced pluripotent stem cell (iPSC) technology marks a paradigm shift, offering an unprecedented platform for creating physiologically relevant human neural models in vitro. By reprogramming somatic cells from patients with neurological diseases, we can generate a virtually unlimited supply of neurons and glia that carry the unique genetic makeup of the individual. These "disease-in-a-dish" models are transforming drug discovery by enabling robust disease modeling, scalable high-throughput screening, and predictive neurotoxicity testing. This guide provides a comprehensive overview of the methodologies, applications, and inherent challenges of using iPSC-derived neural cultures, complete with detailed protocols for researchers, scientists, and drug development professionals.

The Challenge: Bridging the Translational Gap in Neurology

The immense complexity of the human brain and the inaccessibility of its tissues for research have created a significant translational gap in neurological drug development. Traditional preclinical models, such as immortalized cell lines and animal models, often fail to capture the nuanced pathophysiology of human neurological conditions, leading to high attrition rates for drug candidates in clinical trials.[1] Patient-derived iPSCs offer a powerful solution by providing a human-based model system that can be used for mechanistic studies, drug screening, and the identification of patient-specific responses to therapeutics.[2][3][4]

The iPSC Solution: A Workflow for Human-Relevant Discovery

The core advantage of iPSC technology lies in its ability to generate patient-specific neural cells. This allows for the investigation of disease mechanisms in the context of an individual's genetic background, a critical factor for both familial and sporadic forms of neurological disorders.[5] The overall workflow provides a powerful, human-centric approach to developing new medicines.

G Patient Patient Somatic Cells (e.g., Fibroblasts, PBMCs) Reprogram Reprogramming (e.g., Sendai Virus, mRNA) Patient->Reprogram iPSC Patient-Specific iPSC Lines Reprogram->iPSC QC1 QC: Pluripotency & Genomic Stability iPSC->QC1 Diff Directed Differentiation QC1->Diff Cells Disease-Relevant Cells (Neurons, Astrocytes, etc.) Diff->Cells QC2 QC: Marker Expression & Purity Cells->QC2 Model 2D & 3D 'Disease-in-a-Dish' Models Cells->Model HTS High-Throughput Screening (HTS) Model->HTS Tox Neurotoxicity Assessment Model->Tox Hits Hit Identification & Validation HTS->Hits Tox->Hits Leads Lead Optimization Hits->Leads

Caption: iPSC Drug Discovery Workflow.

Core Applications in Neurological Drug Development

High-Fidelity Disease Modeling

iPSC-derived neural models can recapitulate key pathological features of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[2] For instance, iPSC-derived motor neurons from ALS patients have been used to demonstrate the efficacy of potential therapeutics in rescuing cells from apoptosis.[2] These models are invaluable for dissecting disease mechanisms and identifying novel therapeutic targets.

High-Throughput Screening (HTS)

The ability to generate large, reproducible batches of patient-derived neurons makes iPSC technology highly amenable to HTS campaigns.[1][6] These screens can be designed to identify compounds that reverse a specific disease phenotype, such as mitochondrial dysfunction or abnormal protein aggregation.[7] The scalability of iPSC production allows for the screening of vast compound libraries, significantly accelerating the initial stages of drug discovery.[1]

Predictive Neurotoxicity Testing

A significant cause of late-stage drug failure is unforeseen neurotoxicity. iPSC-derived neurons and astrocytes provide a human-relevant system for assessing the potential neurotoxic effects of drug candidates early in the development pipeline.[8] Standardized cytotoxicity assays, such as the MTT assay, can be employed to quantify the impact of compounds on neural cell viability.[8][9]

Key Protocols and Methodologies

Protocol: Directed Differentiation of iPSCs into Cortical Neurons

This protocol outlines a robust method for generating cortical neural stem cells (NSCs) and subsequent differentiation into post-mitotic cortical neurons, adapted from established dual-SMAD inhibition techniques.[10]

Rationale: The use of dual-SMAD inhibitors (e.g., Noggin and SB431542) combined with a Wnt inhibitor effectively mimics the signaling environment of early embryonic neural induction, guiding the pluripotent cells towards a cortical neural fate.

Timeline:

Day Action Media Key Observations
-1 Plate iPSCs for induction Complete E8 Colonies should be 70-80% confluent.
0 Switch to Neural Induction Media NIM Start of differentiation.
1-9 Daily media change NIM Gradual change in colony morphology.
10 Passage cells NMM Cells now have NSC identity. Rosettes visible.
11-13 Media change every other day NMM Expansion of NSC population.

| 14 | Cryopreserve or terminally differentiate | NMM + 10% DMSO | NSCs ready for downstream applications. |

Self-Validation/Quality Control:

  • NSC Stage: Confirm NSC identity via immunocytochemistry for PAX6 and FOXG1 markers. The absence of the pluripotency marker OCT4 is critical.[10]

  • Neuronal Stage: After terminal differentiation, validate neuronal identity with markers such as MAP2 and Beta-III Tubulin (Tuj1).[7]

Protocol: High-Content Neurotoxicity Assay

This protocol describes a multiplexed, image-based assay to assess compound effects on neuronal morphology and viability.

Rationale: Changes in neurite outgrowth and cell survival are sensitive indicators of neurotoxicity. High-content imaging allows for the simultaneous quantification of multiple parameters, providing a detailed neurotoxicological profile.

Step-by-Step Methodology:

  • Cell Plating: Plate iPSC-derived neurons in 96- or 384-well imaging plates at a density suitable for morphological analysis (low-density) or network activity (high-density).[11] Allow cells to mature for at least 7-10 days.

  • Compound Treatment: Prepare a serial dilution of test compounds. A set of 5-6 compounds with known activity levels should be included as controls.[11] Add compounds to the wells and incubate for a predetermined period (e.g., 24, 48, 72 hours).

  • Staining: Fix the cells and stain with fluorescent markers.

    • Viability: Use a live/dead stain (e.g., Calcein-AM/Ethidium Homodimer-1).

    • Morphology: Stain for a neuronal marker like Beta-III Tubulin to visualize neurites.

    • Nuclei: Use a nuclear counterstain like DAPI.

  • Imaging: Acquire images using an automated high-content screening microscope.

  • Image Analysis: Use image analysis software to segment neurons and quantify parameters such as:

    • Neuron count (viability).

    • Total neurite length per neuron.

    • Number of neurite branches.

    • Cell body area.

Self-Validation/Quality Control:

  • Calculate the Z'-factor for the assay using positive and negative controls to ensure robustness and suitability for screening.

  • Results should be consistent across multiple batches of differentiated neurons.[11]

Overcoming the Challenges

Despite their immense potential, iPSC-based models present several challenges that must be addressed to ensure their reliable application in drug discovery.

G Challenge Key Challenges in iPSC Modeling Variability Line-to-Line Variability Challenge->Variability Maturity Immature Phenotype Challenge->Maturity Scalability Scalability & Cost Challenge->Scalability Complexity Model Complexity Challenge->Complexity Sol_Variability Solution: Use of isogenic controls and multiple donor lines. Variability->Sol_Variability Sol_Maturity Solution: Long-term culture, 3D models (organoids), and induced aging. Maturity->Sol_Maturity Sol_Scalability Solution: Automation, improved protocols, and bio-manufacturing. Scalability->Sol_Scalability Sol_Complexity Solution: Co-culture with glia, 3D organoids, organ-on-a-chip. Complexity->Sol_Complexity Validation Assay Validation Sol_Validation Solution: Robust QC, reference compounds, standardized protocols. Validation->Sol_Validation to to

Caption: Challenges and Solutions in iPSC Modeling.

One of the primary hurdles is the inherent variability between different iPSC lines, which can be mitigated by using multiple, well-characterized lines and isogenic controls.[12] Another significant issue is that iPSC-derived neurons often exhibit an immature, fetal-like phenotype, which may not be fully representative of late-onset neurological diseases.[13][14] Strategies to overcome this include long-term culturing, the use of 3D organoid models, and the application of stressors to induce aging-related phenotypes.[12][15]

Future Directions: Towards Precision Medicine

The integration of iPSC technology with other cutting-edge tools like CRISPR gene editing, single-cell sequencing, and machine learning is poised to further revolutionize neurological drug discovery.[16] These advancements will enable the creation of more sophisticated and predictive disease models, facilitate the stratification of patient populations for clinical trials, and ultimately pave the way for the development of personalized therapies for neurological disorders.[2]

References

  • iPSCs: A Preclinical Drug Research Tool for Neurological Disorders. (n.d.). MDPI. Retrieved from [Link]

  • Induced pluripotent stem cells for neural drug discovery. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • iPSC-based CNS Drug Testing & Neurotoxicity Screening Service. (n.d.). Applied StemCell. Retrieved from [Link]

  • Characterization of human iPSC-derived neurons by transcriptomics and proteomics for drug discovery. (2021, March 18). YouTube. Retrieved from [Link]

  • Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • iPSCs & Neurological Disorders. (n.d.). Perelman School of Medicine at the University of Pennsylvania. Retrieved from [Link]

  • Drug Discovery and Development for Neurodegenerative Diseases Using Induced Pluripotent Stem Cells. (2025, October 3). ResearchGate. Retrieved from [Link]

  • Phenotypic Screening with Primary and Human iPSC-derived Neurons. (2025, December 1). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug Discovery. (2025, June 11). YouTube. Retrieved from [Link]

  • Opportunities and challenges for the use of induced pluripotent stem cells in modelling neurodegenerative disease. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • High throughput phenotypic assay for compounds that influence mitochondrial health using iPSC derived human neurons. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes. (n.d.). PubMed Central. Retrieved from [Link]

  • Key Challenges in Clinical iPSC Applications: How REPROCELL Helps You Succeed. (2025, May 12). REPROCELL. Retrieved from [Link]

  • Advancing Drug Discovery for Neurological Disorders Using iPSC-Derived Neural Organoids. (n.d.). MDPI. Retrieved from [Link]

  • High-Throughput Screens. (n.d.). BrainXell. Retrieved from [Link]

  • Is the Time Right for In Vitro Neurotoxicity Testing Using Human iPSC-Derived Neurons? (n.d.). Axion BioSystems. Retrieved from [Link]

  • Differentiation of human induced pluripotent stem cells into cortical neural stem cells. (n.d.). Frontiers. Retrieved from [Link]

  • Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures. (n.d.). Oxford Academic. Retrieved from [Link]

  • Using stem cell-derived neurons in drug screening for neurological diseases. (n.d.). UCL Discovery. Retrieved from [Link]

  • Present and future challenges of induced pluripotent stem cells. (2015, October 19). Semantic Scholar. Retrieved from [Link]

  • The iPSC Clinical Landscape: A Bright Future Ahead. (2023, June 21). Alacrita Consulting. Retrieved from [Link]

  • Advances and Current Challenges Associated with the Use of Human Induced Pluripotent Stem Cells in Modeling Neurodegenerative Disease. (2018, October 9). Karger Publishers. Retrieved from [Link]

Sources

Synthetic Routes to 3-(Substituted Benzyl)piperidines: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-(substituted benzyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in pharmaceuticals stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties, including improved metabolic stability, oral bioavailability, and target-binding affinity. Derivatives of this scaffold have demonstrated a wide range of therapeutic activities, including acting as N-methyl-D-aspartate (NMDA) receptor antagonists, dopamine receptor antagonists, and fungicides.[1] The development of efficient and scalable synthetic routes to access these valuable building blocks is therefore of paramount importance to researchers in drug discovery and development.

This comprehensive guide provides an in-depth overview of the most effective synthetic strategies for the preparation of 3-(substituted benzyl)piperidines. We will delve into the mechanistic underpinnings of each approach, offer detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate method for a given research objective.

Strategic Approaches to the Synthesis of 3-(Substituted Benzyl)piperidines

The synthesis of 3-(substituted benzyl)piperidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the availability of starting materials, the desired substitution pattern on the benzyl ring, stereochemical considerations, and the scalability of the reaction.

Strategy 1: Reduction of Substituted Pyridine Precursors

A common and direct approach involves the reduction of a pre-functionalized pyridine ring. This strategy is attractive due to the commercial availability of a wide variety of substituted pyridines.

Catalytic hydrogenation is a robust and widely used method for the reduction of the pyridine ring. This reaction is typically carried out at elevated pressures and temperatures in the presence of a heterogeneous catalyst.

Mechanism: The reaction proceeds via the adsorption of the pyridine ring onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Catalysts and Conditions:

  • Palladium on Carbon (Pd/C): A versatile and commonly used catalyst.[1]

  • Platinum on Carbon (Pt/C): Often more active than Pd/C and can be used under milder conditions.

  • Rhodium on Carbon (Rh/C): Particularly effective for the hydrogenation of substituted pyridines and can offer high stereoselectivity.[2]

Causality of Experimental Choices: The selection of the catalyst is critical. For instance, rhodium catalysts have been shown to be more effective for the synthesis of 3-substituted piperidines with partially fluorinated groups, operating under milder conditions and in significantly less time.[2] However, the potential for hydrodefluorination as an undesirable side reaction must be considered.[2] The choice of solvent can also impact the reaction rate and selectivity. Protic solvents like ethanol and methanol are commonly employed.

Protocol 1: General Procedure for the Catalytic Hydrogenation of a 3-Benzylpyridine Derivative

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation Start 3-Benzylpyridine Derivative Mix Mix Start->Mix Solvent Ethanol Solvent->Mix Catalyst 5% Rh/C Catalyst->Mix Autoclave Autoclave Mix->Autoclave Transfer to Autoclave Pressurize Pressurize Autoclave->Pressurize Pressurize with H2 (5-10 atm) Heat Heat Pressurize->Heat Heat (60-120 °C) Monitor Monitor Heat->Monitor Monitor H2 uptake Cool_Vent Cool and Vent Monitor->Cool_Vent Reaction Complete Filter Filter Cool_Vent->Filter Filter through Celite Concentrate Concentrate Filter->Concentrate Concentrate Filtrate Purify Purify Concentrate->Purify Purify by Chromatography or Distillation Product Product Purify->Product 3-Benzylpiperidine Product

Caption: Workflow for Catalytic Hydrogenation.

  • Reaction Setup: In a suitable high-pressure autoclave, dissolve the 3-benzylpyridine derivative (1.0 eq) in a suitable solvent such as ethanol (10-20 mL/g of substrate).

  • Catalyst Addition: Carefully add the chosen catalyst (e.g., 5-10 mol% of Rh/C or Pd/C) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 5-10 atm) and heat to the appropriate temperature (60-120 °C).[3]

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After cooling to room temperature, carefully vent the autoclave and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 3-benzylpiperidine derivative.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain the desired product.

An alternative to the direct hydrogenation of pyridines is the reduction of the corresponding N-substituted pyridinium salts. This method can sometimes proceed under milder conditions.

Mechanism: The pyridinium salt is first formed by the reaction of the pyridine with an activating agent, such as benzyl chloroformate or benzyl chloride.[4][5] The resulting pyridinium ion is more susceptible to reduction by hydride reagents like sodium borohydride (NaBH4).

Protocol 2: Synthesis of N-Benzyl-3-hydroxypiperidine via Reduction of a Pyridinium Salt

G cluster_0 Quaternization cluster_1 Reduction cluster_2 Work-up and Isolation Pyridine 3-Hydroxypyridine Mix_1 Mix_1 Pyridine->Mix_1 Solvent_1 Toluene Solvent_1->Mix_1 Benzyl_Halide Benzyl Chloride Add_Benzyl_Halide Add_Benzyl_Halide Benzyl_Halide->Add_Benzyl_Halide Mix_1->Add_Benzyl_Halide Heat to 75-80 °C Stir_Cool Stir_Cool Add_Benzyl_Halide->Stir_Cool Stir for 2-3 h Isolate_Salt Isolate Pyridinium Salt Stir_Cool->Isolate_Salt Cool to RT, Filter Dissolve_Salt Dissolve in Isopropanol Isolate_Salt->Dissolve_Salt Transfer to new flask Add_Reducer Add_Reducer Dissolve_Salt->Add_Reducer Reducing_Agent Sodium Borohydride Reducing_Agent->Add_Reducer Add portion-wise at 25-30 °C Stir_React Stir_React Add_Reducer->Stir_React Stir for 10-12 h Quench Quench with Water Stir_React->Quench Reaction Complete Extract Extract Quench->Extract Extract with Ethyl Acetate Wash_Dry Wash_Dry Extract->Wash_Dry Wash and Dry Organic Layer Concentrate Concentrate Wash_Dry->Concentrate Concentrate under Vacuum Product Product Concentrate->Product N-Benzyl-3-hydroxypiperidine

Caption: Synthesis of N-Benzyl-3-hydroxypiperidine.

This protocol is adapted from a patented procedure.[5]

Part A: Formation of 1-benzyl-3-hydroxy pyridinium chloride

  • Reaction Setup: To a solution of 3-hydroxypyridine (100 g) in toluene (500 ml) at 25-30 °C, heat the mixture to 75-80 °C with stirring.[5]

  • Addition of Benzyl Chloride: Gradually add benzyl chloride (162 ml) over a period of 3-4 hours.[5]

  • Reaction and Isolation: After the addition is complete, continue stirring the reaction mass for 2-3 hours at 75-80 °C.[5] Gradually cool the mixture to 25-30 °C and stir for an additional 1-2 hours.[5]

  • Filtration: Filter the resulting solid and wash it with toluene (100 ml).[5] Dry the solid under vacuum at 60-65 °C for 4-5 hours to obtain 1-benzyl-3-hydroxy pyridinium chloride.[5]

Part B: Reduction to 1-benzyl-3-hydroxypiperidine

  • Reaction Setup: In a suitable reaction vessel, dissolve the 1-benzyl-3-hydroxy pyridinium chloride obtained in Part A in an alcoholic solvent such as isopropanol.

  • Addition of Reducing Agent: To this solution, add sodium borohydride (approximately 2 moles with respect to the pyridinium salt) portion-wise, maintaining the temperature at 25-30 °C.[5]

  • Reaction: Stir the reaction mixture for 10-12 hours at room temperature.[5]

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-3-hydroxypiperidine.[5]

Strategy 2: Grignard Reaction and One-Pot Deoxygenation/Reduction

A versatile and efficient method for the synthesis of a series of 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and heteroaromatic ring saturation.[1]

Mechanism: The Grignard reagent adds to the aldehyde functionality of pyridine-3-carboxaldehyde to form a secondary alcohol intermediate. This intermediate then undergoes a palladium-catalyzed deoxygenation and subsequent reduction of the pyridine ring in a single pot.

Advantages: This one-pot procedure is highly efficient, avoiding the isolation of intermediates and thereby saving time and resources. It also allows for the facile introduction of a wide variety of substituents on the benzyl ring through the corresponding Grignard reagent.

Protocol 3: One-Pot Synthesis of 3-(Substituted Benzyl)piperidines

G cluster_0 Grignard Reaction cluster_1 One-Pot Deoxygenation and Reduction cluster_2 Work-up and Isolation Grignard Substituted Phenylmagnesium Bromide Reaction_1 Reaction_1 Grignard->Reaction_1 Aldehyde Pyridine-3-carboxaldehyde Aldehyde->Reaction_1 Solvent_G Anhydrous THF Solvent_G->Reaction_1 Intermediate_1 Intermediate_1 Reaction_1->Intermediate_1 Formation of Alcohol Intermediate Reaction_2 Reaction_2 Intermediate_1->Reaction_2 Transfer to Autoclave Hydrogenation_2 Hydrogenation_2 Reaction_2->Hydrogenation_2 Pressurize with H2 Catalyst_2 Pd/C Catalyst_2->Reaction_2 Acid Acetic Acid Acid->Reaction_2 Solvent_2 Methanol Solvent_2->Reaction_2 Workup_2 Workup_2 Hydrogenation_2->Workup_2 Reaction Complete Filter_2 Filter_2 Workup_2->Filter_2 Filter and Concentrate Purify_2 Purify_2 Filter_2->Purify_2 Purify by Chromatography Product_2 Product_2 Purify_2->Product_2 3-(Substituted Benzyl)piperidine

Caption: One-Pot Grignard and Reduction Synthesis.

This protocol is based on the work of Ágai et al.[1]

  • Grignard Reaction: To a solution of pyridine-3-carboxaldehyde in anhydrous THF at 0 °C, add a solution of the substituted phenylmagnesium bromide (prepared from the corresponding substituted bromobenzene and magnesium turnings) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude alcohol intermediate.

  • One-Pot Deoxygenation and Reduction: Dissolve the crude alcohol in a mixture of methanol and acetic acid. Add a catalytic amount of Pd/C (10 wt%).

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave and hydrogenate at elevated pressure and temperature until hydrogen uptake ceases.

  • Work-up and Purification: After cooling and venting, filter the reaction mixture to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to afford the desired 3-(substituted benzyl)piperidine.[1]

Strategy 3: Enantioselective Synthesis

For applications in drug development, the synthesis of enantiomerically pure 3-(substituted benzyl)piperidines is often required. Recent advances have focused on the development of asymmetric methodologies to achieve this.

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate.[6][7] This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines.[7]

Mechanism: This reaction involves the enantioselective carbometalation of a dihydropyridine intermediate, catalyzed by a chiral rhodium complex. The use of a chiral ligand is crucial for inducing asymmetry.

Advantages: This approach offers high yields and excellent enantioselectivity for a wide range of substrates.[7]

Comparative Analysis of Synthetic Routes

Synthetic StrategyAdvantagesDisadvantagesTypical YieldsScalability
Catalytic Hydrogenation Robust, well-established, good for simple substrates.Requires high pressure and temperature, may have selectivity issues with sensitive functional groups.60-95%Good to excellent
Reduction of Pyridinium Salts Milder conditions than direct hydrogenation, avoids high-pressure equipment.Requires an additional step for salt formation, use of hydride reagents can be hazardous.50-85%Moderate to good
Grignard and One-Pot Reduction Highly efficient, one-pot procedure, wide substrate scope for benzyl substituents.[1]Grignard reagents are sensitive to moisture and air, may not be suitable for all functional groups.70-90%Good
Asymmetric Reductive Heck Reaction Provides access to enantioenriched products with high enantioselectivity.[7]Multi-step process, requires expensive chiral ligands and catalysts.60-80%Moderate

Conclusion

The synthesis of 3-(substituted benzyl)piperidines is a well-explored area of organic chemistry, with several robust and efficient methods available to researchers. The choice of synthetic strategy should be carefully considered based on the specific requirements of the target molecule, including the desired substitution pattern, stereochemistry, and the scale of the synthesis. The protocols and comparative analysis provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of this important class of compounds, facilitating the advancement of drug discovery and development programs.

References

  • Ágai, B., Nádor, A., Proszonyák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(37), 7019-7021. [Link]

  • Studies on the reaction of 3-cyanopyridine with grignard reagents. (n.d.). CNKI. [Link]

  • A kind of synthetic method of n-benzyl-3-hydroxypiperidine. (2020, March 31).
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. [Link]

  • Preparation method for 1-benzyl-3-piperidone hydrochloride. (2016, June 1).
  • Comins, D. L., & Dehghani, A. (1992). Novel reduction of 3-hydroxypyridine and its use in the enantioselective synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine. Chemical Communications, (1), 1838-1840. [Link]

  • Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (2019, August 29).
  • Synthesis of Piperidines using Organometallic Chemistry. (n.d.). White Rose eTheses Online. [Link]

  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. (2016, May 27). Quick Company. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). MDPI. [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015, February 6). RSC Publishing. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the application of Structure-Activity Relationship (SAR) studies in the iterative process of drug discovery and lead optimization.

Introduction: The Foundational Role of SAR in Medicinal Chemistry

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, providing a systematic framework for understanding how the chemical structure of a molecule influences its biological activity.[1][2] At its core, SAR is an iterative process of designing, synthesizing, and testing a series of structurally related compounds to elucidate the key molecular features responsible for a desired pharmacological effect.[3][4] This understanding is paramount for transforming a preliminary "hit" compound into a viable "lead" candidate with optimized potency, selectivity, and pharmacokinetic properties.[5][6]

The fundamental principle of SAR is that the biological activity of a drug is a direct function of its chemical structure.[7] By making systematic modifications to a molecule and observing the resulting changes in its interaction with a biological target, medicinal chemists can build a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity.[8] This knowledge-driven approach accelerates the drug discovery process, enabling the rational design of more effective and safer medicines.[1][9]

This application note will delve into the strategic design of SAR studies, provide detailed protocols for key experimental techniques used to generate SAR data, and offer insights into the interpretation and application of these data in lead optimization.

Designing a Strategic SAR Study: An Iterative Approach

A successful SAR study is not a linear process but rather a cyclical workflow involving design, synthesis, and testing, with each cycle informing the next. The goal is to systematically probe the chemical space around a hit compound to identify modifications that enhance desired properties while mitigating undesirable ones.

Key Parameters to Investigate in an SAR Study:
  • Potency: The concentration of a compound required to elicit a specific biological response (e.g., IC50, EC50).

  • Selectivity: The compound's ability to interact with the intended target over other related or unrelated targets, which is crucial for minimizing off-target effects.

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion properties of a compound, which determine its bioavailability and half-life in the body.[5]

  • Toxicity: The potential for a compound to cause adverse effects.[9]

Common Strategies for Structural Modification in SAR Studies:
  • Homologation: Systematically increasing the length of an alkyl chain to probe for optimal hydrophobic interactions.

  • Ring Variation: Modifying the size or type of a ring system to alter conformation and explore different binding modes.

  • Functional Group Modification: Introducing, removing, or altering functional groups (e.g., hydrogen bond donors/acceptors, charged groups) to enhance interactions with the target.[10]

  • Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties but may improve the compound's overall profile.[11][12] For example, a carboxylic acid might be replaced with a tetrazole to maintain acidity but improve metabolic stability.[13]

The iterative nature of this process is best visualized as a cycle:

SAR_Cycle Design Design Analogs Synthesize Chemical Synthesis Design->Synthesize Prioritized Compounds Test Biological Testing Synthesize->Test Novel Analogs Analyze Data Analysis & SAR Interpretation Test->Analyze Activity Data Analyze->Design SAR Insights

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Experimental Protocols for Generating SAR Data

The quality of SAR data is critically dependent on the robustness and reproducibility of the biological assays used. This section provides detailed protocols for common in vitro assays employed in SAR studies.

Protocol: In Vitro Enzyme Inhibition Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target enzyme.

Principle: The activity of an enzyme is measured in the presence of varying concentrations of an inhibitor to determine the concentration at which the inhibitor reduces enzyme activity by 50%.[14]

Materials:

  • Target enzyme

  • Enzyme substrate

  • Assay buffer (optimized for pH and salt concentration for the specific enzyme)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).[14] The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects.

  • Assay Setup:

    • Add a small volume of each compound dilution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the enzyme solution to all wells except the negative control.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction and Detection:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in the microplate reader and measure the signal at regular intervals (kinetic assay) or after a fixed time point (endpoint assay). The choice depends on the nature of the assay and the stability of the product.

  • Data Analysis:

    • For each compound concentration, calculate the percentage of enzyme inhibition relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, CDD Vault) to determine the IC50 value.[15]

Protocol: Cell-Based Reporter Gene Assay

This protocol describes a general method for assessing the functional activity of compounds that modulate a specific signaling pathway using a reporter gene.

Principle: Cells are engineered to express a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest. The activity of the compound is determined by measuring the expression of the reporter gene.[1][8]

Materials:

  • Reporter cell line

  • Cell culture medium and supplements

  • Test compounds dissolved in a suitable solvent

  • 96-well cell culture plates

  • Reagents for cell lysis and detection of the reporter gene product (e.g., luciferase substrate)

  • Luminometer or appropriate plate reader

Procedure:

  • Cell Seeding:

    • Culture the reporter cell line to the appropriate confluency.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density.[2]

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.[1] Include appropriate controls (vehicle control, positive control agonist/antagonist).

  • Incubation:

    • Incubate the plate for a period sufficient to allow for changes in gene expression (typically 6-24 hours).[1]

  • Cell Lysis and Signal Detection:

    • After incubation, remove the medium and lyse the cells according to the reporter assay kit manufacturer's instructions.[1]

    • Add the substrate for the reporter enzyme to the cell lysate.[1]

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the signal to a control (e.g., vehicle-treated cells).

    • Plot the normalized signal against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Biophysical Techniques for SAR: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

For a more in-depth understanding of the binding thermodynamics and kinetics that underpin SAR, biophysical techniques like ITC and SPR are invaluable.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding of a compound to its target, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[16][17][18] This thermodynamic profile can reveal the driving forces behind the interaction and guide rational drug design.

  • Surface Plasmon Resonance (SPR): A label-free optical technique that monitors the binding of an analyte (compound) to a ligand (target) immobilized on a sensor surface in real-time.[16][19] SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (Kd) can be calculated. This kinetic information is crucial for understanding the residence time of a drug on its target.

Workflow for Biophysical Characterization in SAR:

Biophysical_Workflow cluster_0 SAR Data Generation cluster_1 Biophysical Assays cluster_2 Data Analysis Compound_Library Compound Library ITC Isothermal Titration Calorimetry (ITC) Compound_Library->ITC SPR Surface Plasmon Resonance (SPR) Compound_Library->SPR Target_Protein Purified Target Protein Target_Protein->ITC Target_Protein->SPR Thermodynamics Thermodynamic Profile (Kd, ΔH, ΔS) ITC->Thermodynamics Kinetics Kinetic Profile (ka, kd, Kd) SPR->Kinetics SAR_Insights SAR Insights for Lead Optimization Thermodynamics->SAR_Insights Kinetics->SAR_Insights

Caption: Workflow for integrating biophysical techniques into SAR studies.

Data Analysis and Interpretation in SAR

The culmination of an SAR study is the careful analysis and interpretation of the collected data to extract meaningful relationships between chemical structure and biological activity.

SAR Data Table

A well-structured SAR table is essential for visualizing the impact of structural modifications.

Table 1: Example SAR Data for a Fictional Kinase Inhibitor Series

Compound IDR1-GroupR2-GroupKinase IC50 (nM)Cell Proliferation IC50 (µM)
Lead-1 HH15010.5
Analog-1.1 FH755.2
Analog-1.2 ClH503.8
Analog-1.3 OMeH20015.1
Analog-2.1 ClMe453.5
Analog-2.2 ClEt806.7
Analog-2.3 Clc-Pr302.1

Interpretation of the SAR Data:

  • R1-Group: The introduction of small, electron-withdrawing halogens (F, Cl) at the R1 position improves both kinase and cellular potency compared to the unsubstituted lead compound (Lead-1). The bulkier and electron-donating methoxy group (OMe) is detrimental to activity. This suggests a preference for a small, electronegative substituent in this pocket.

  • R2-Group: With the optimal chloro substituent at R1, modifications at R2 were explored. A small alkyl group (Me) is well-tolerated. Increasing the size to ethyl (Et) slightly reduces activity. The cyclopropyl (c-Pr) group provides a significant boost in potency, indicating a favorable interaction with a specific hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR)

As SAR data accumulates, it can be used to build Quantitative Structure-Activity Relationship (QSAR) models. QSAR attempts to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[20][21]

General QSAR Workflow:

  • Data Collection: A dataset of compounds with known biological activities is compiled.[4]

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.[4]

  • Model Building: Statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) are used to build a model that correlates the descriptors with the biological activity.[4][22]

  • Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets.[4]

A validated QSAR model can then be used to predict the activity of virtual or newly designed compounds, helping to prioritize synthetic efforts.[23]

QSAR_Workflow Data_Collection Data Collection (Structures & Activities) Descriptor_Calculation Molecular Descriptor Calculation Data_Collection->Descriptor_Calculation Model_Building QSAR Model Building (Training Set) Descriptor_Calculation->Model_Building Model_Validation Model Validation (Test Set) Model_Building->Model_Validation Predictions Prediction of Activity for New Compounds Model_Validation->Predictions

Caption: A simplified workflow for building a QSAR model.

Conclusion

Structure-Activity Relationship studies are an indispensable component of the drug discovery and development process. By systematically exploring the interplay between chemical structure and biological function, SAR provides the crucial insights needed to guide the optimization of lead compounds. The integration of robust in vitro and biophysical assays with computational modeling approaches empowers medicinal chemists to make more informed decisions, ultimately accelerating the journey from an initial hit to a promising drug candidate.

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Application Notes and Protocols for the Synthesis of Acetylcholinesterase Inhibitors from 3-(Benzyloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(benzyloxy)piperidine hydrochloride as a key starting material for the synthesis of potent acetylcholinesterase (AChE) inhibitors. This document outlines the strategic importance of the piperidine scaffold, detailed synthetic protocols, characterization methods, and the underlying scientific principles guiding the experimental design.

Introduction: The Strategic Importance of the Piperidine Moiety in AChE Inhibition

Acetylcholinesterase (AChE) inhibitors are at the forefront of therapeutic strategies for neurodegenerative diseases such as Alzheimer's disease, where they act to increase the levels of the neurotransmitter acetylcholine in the brain.[1] The piperidine ring is a privileged scaffold in the design of AChE inhibitors due to its ability to interact with key residues within the enzyme's active site.[2] The tertiary amine of the piperidine ring, when protonated, can form a crucial cation-π interaction with the aromatic side chain of tryptophan (Trp86) in the catalytic active site (CAS) of AChE.[3] This interaction anchors the inhibitor within the active site gorge, facilitating the inhibition of acetylcholine hydrolysis.

3-(Benzyloxy)piperidine hydrochloride serves as a versatile precursor for a variety of AChE inhibitors. The benzyl group acts as a protecting group for the hydroxyl functionality, which, once deprotected, can be further functionalized to introduce a carbamate moiety. Carbamate-based inhibitors, such as rivastigmine, are known to form a transient covalent bond with the serine residue in the AChE active site, leading to prolonged inhibition.[4]

This guide will focus on a two-step synthetic sequence starting from 3-(benzyloxy)piperidine hydrochloride to yield a model carbamate-based AChE inhibitor. The protocols provided are designed to be self-validating, with detailed explanations of the rationale behind each step and comprehensive characterization data.

Synthetic Strategy Overview

The synthesis of the target AChE inhibitor from 3-(benzyloxy)piperidine hydrochloride proceeds through a two-step sequence:

  • Deprotection: Removal of the benzyl protecting group from the 3-hydroxyl position of the piperidine ring via catalytic transfer hydrogenation.

  • Carbamoylation: Reaction of the resulting 3-hydroxypiperidine with a suitable carbamoyl chloride to introduce the carbamate functional group.

Synthetic_Strategy Start 3-(Benzyloxy)piperidine Hydrochloride Intermediate 3-Hydroxypiperidine Start->Intermediate Step 1: Debenzylation (Catalytic Transfer Hydrogenation) Final_Product Target AChE Inhibitor (3-Piperidinyl Carbamate) Intermediate->Final_Product Step 2: Carbamoylation (Carbamoyl Chloride)

Caption: Overall synthetic workflow from the starting material to the final AChE inhibitor.

Part 1: Deprotection of 3-(Benzyloxy)piperidine Hydrochloride

Scientific Rationale:

The first critical step is the cleavage of the benzyl ether to unmask the hydroxyl group. Catalytic transfer hydrogenation is a preferred method for this transformation as it avoids the use of high-pressure hydrogen gas, making it a safer and more accessible laboratory procedure.[5] In this protocol, ammonium formate serves as the in situ hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst.[6] The reaction proceeds under mild conditions and typically affords high yields of the debenzylated product.

Experimental Protocol: Synthesis of 3-Hydroxypiperidine

Materials:

  • 3-(Benzyloxy)piperidine hydrochloride

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Methanol (anhydrous)

  • Celite®

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(benzyloxy)piperidine hydrochloride (1.0 eq).

  • Dissolve the starting material in methanol (10 mL per gram of starting material).

  • Carefully add 10% Pd/C (10% by weight of the starting material) to the solution.

  • In a single portion, add anhydrous ammonium formate (5.0 eq) to the reaction mixture under a nitrogen atmosphere.

  • Stir the reaction mixture at reflux temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • To the residue, add deionized water and basify with a saturated sodium bicarbonate solution to a pH of 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxypiperidine as a crude product.

  • The crude product can be purified by distillation or column chromatography if necessary.

Characterization of 3-Hydroxypiperidine:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.80-3.70 (m, 1H), 3.10-2.95 (m, 1H), 2.85-2.70 (m, 2H), 2.60-2.45 (m, 1H), 1.90-1.75 (m, 2H), 1.70-1.50 (m, 2H).[7]

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 67.0, 54.5, 46.0, 32.5, 22.0.[8]

  • Mass Spectrometry (EI): m/z (%) 101 (M+), 84, 57.[9]

  • IR (neat): ν (cm⁻¹) 3350 (O-H stretch), 2930 (C-H stretch).

ParameterExpected Value
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
AppearanceColorless to pale yellow oil or low melting solid

Part 2: Carbamoylation of 3-Hydroxypiperidine

Scientific Rationale:

The introduction of the carbamate moiety is achieved through the reaction of the newly formed hydroxyl group with a carbamoyl chloride. This reaction is a nucleophilic acyl substitution where the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the carbamoyl chloride.[10] A base, such as triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction. The choice of the N-substituents on the carbamoyl chloride is a key determinant of the final inhibitor's potency and selectivity. For this protocol, we will use N,N-diethylcarbamoyl chloride as a representative reagent.

Experimental Protocol: Synthesis of 3-Piperidinyl N,N-diethylcarbamate

Materials:

  • 3-Hydroxypiperidine

  • N,N-Diethylcarbamoyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (15 mL per gram of 3-hydroxypiperidine).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add N,N-diethylcarbamoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate:hexanes, 1:1).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the target compound.

Characterization of 3-Piperidinyl N,N-diethylcarbamate:

  • ¹H NMR (Predicted): We would expect to see signals for the piperidine ring protons, with the proton at the 3-position shifted downfield due to the carbamate ester. Signals for the two ethyl groups on the carbamate nitrogen will also be present (a quartet for the CH₂ and a triplet for the CH₃).

  • ¹³C NMR (Predicted): The spectrum should show a signal for the carbamate carbonyl carbon around 155 ppm, in addition to the signals for the piperidine ring carbons and the ethyl groups.

  • Mass Spectrometry (ESI): Expected [M+H]⁺ peak. Fragmentation patterns would likely involve cleavage of the carbamate ester bond and fragmentation of the piperidine ring.[4]

  • IR (neat): A strong absorption band characteristic of the carbamate carbonyl (C=O) stretch is expected in the region of 1700-1680 cm⁻¹.[11]

ParameterExpected Value
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol
AppearanceColorless to pale yellow oil

In Vitro Evaluation of AChE Inhibitory Activity

Scientific Rationale:

The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring AChE activity.[12] The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity, and the inhibitory potential of a compound is determined by its ability to reduce this rate.

Protocol: Ellman's Assay for AChE Inhibition

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (synthesized inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test inhibitor at various concentrations.

  • Add 50 µL of AChE solution and incubate for 15 minutes at 37 °C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellmans_Assay cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection AChE AChE ATCI Acetylthiocholine (ATCI) Thiocholine Thiocholine ATCI->Thiocholine hydrolysis Acetate Acetate DTNB DTNB (colorless) TNB TNB (yellow) Thiocholine_2->TNB reaction Inhibitor AChE Inhibitor Inhibitor->AChE blocks

Caption: Principle of the Ellman's assay for measuring AChE activity and inhibition.

Safety and Handling

3-(Benzyloxy)piperidine Hydrochloride:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Carbamoyl Chlorides:

  • Carbamoyl chlorides are toxic and corrosive.[13] Handle with extreme caution in a certified fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[14]

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

General Precautions:

  • All reactions should be carried out by trained personnel in a well-equipped laboratory.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

3-(Benzyloxy)piperidine hydrochloride is a valuable and versatile starting material for the synthesis of a diverse range of potential AChE inhibitors. The protocols outlined in these application notes provide a robust and scientifically sound methodology for the preparation and evaluation of a model carbamate-based inhibitor. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively utilize this precursor in the discovery and development of novel therapeutics for neurodegenerative diseases.

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  • PubMed Central. (2022). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. National Library of Medicine. [Link]

  • NJ.gov. (n.d.). Common Name: DIETHYLCARBAMOYL CHLORIDE HAZARD SUMMARY. [Link]

  • MDPI. (2018). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. [Link]

  • PubMed Central. (2011). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. National Library of Medicine. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... [Link]

  • Loba Chemie. (2018). DIETHYL CARBAMYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • ACS Publications. (2015). Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling, and Virtual Screening. [Link]

  • ResearchGate. (n.d.). a One-pot three-component route for synthesis of dithiocarbamates 1.... [Link]

  • The Royal Society of Chemistry. (2019). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • ResearchGate. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. [Link]

  • Safety Data Sheet. (2024). SAFETY DATA SHEET. [Link]

  • Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups. [Link]

  • National Institutes of Health. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating the Scale-Up of 3-(Benzyloxy)piperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Benzyloxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the scale-up of this important chemical intermediate. Our goal is to equip you with the expertise and practical insights needed to transition this synthesis from the laboratory bench to larger-scale production efficiently and safely.

The synthesis of 3-(Benzyloxy)piperidine hydrochloride, while conceptually straightforward, presents a unique set of challenges when moving to a larger scale. Issues that are manageable at the gram scale can become significant obstacles at the kilogram scale, impacting yield, purity, and process safety. This guide is structured to help you anticipate and resolve these challenges.

Troubleshooting Guide: From Bench to Plant

This section addresses specific, common problems encountered during the scale-up of 3-(Benzyloxy)piperidine hydrochloride synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Poor or Inconsistent Yields Upon Scale-Up

Q: We successfully synthesized 3-(Benzyloxy)piperidine hydrochloride with an 85% yield at the 50g scale, but upon scaling to 5kg, our yield dropped to 60%. What could be the cause?

A: A drop in yield upon scale-up is a frequent challenge and can often be attributed to a combination of factors related to mass and heat transfer.

Potential Causes & Solutions:

  • Inefficient Mixing:

    • Causality: At larger volumes, achieving homogeneous mixing is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Evaluate the geometry of your reactor and the type of agitator. A simple magnetic stir bar is insufficient for a multi-kilogram scale. Mechanical overhead stirrers with appropriate impeller designs (e.g., pitched-blade turbine or anchor) are necessary to ensure proper agitation. Consider performing a mixing study to ensure the entire reaction volume is well-mixed.

  • Inadequate Temperature Control:

    • Causality: The N-benzylation of 3-hydroxypiperidine is an exothermic reaction. As the scale increases, the surface-area-to-volume ratio of the reactor decreases, making it harder to dissipate heat. Uncontrolled temperature increases can lead to the formation of impurities and degradation of the product.

    • Solution: Implement a robust temperature control system. This may involve using a jacketed reactor with a circulating temperature control unit. For highly exothermic reactions, controlled, slow addition of the benzylating agent is crucial. Consider a reaction calorimetry study to understand the thermal profile of your reaction and set appropriate safety limits.

  • Sub-optimal Reagent Addition:

    • Causality: Adding reagents too quickly at a larger scale can lead to localized high concentrations, promoting side reactions such as the formation of dibenzylated byproducts.

    • Solution: Develop a controlled addition protocol. Use a programmable pump to add the benzyl halide at a steady, pre-determined rate. This, combined with efficient mixing, will help maintain a consistent reaction profile.

ParameterLab Scale (50g)Pilot Scale (5kg)Recommended Action for Scale-Up
Mixing Magnetic StirrerMechanical AgitatorOptimize impeller type and speed.
Temp. Control Oil BathJacketed ReactorMonitor internal temperature closely.
Reagent Addition Manual PipettingMetering PumpControl addition rate to manage exotherm.
Issue 2: Product Crystallization and Isolation Challenges

Q: During the final crystallization of 3-(Benzyloxy)piperidine hydrochloride from an ethanol/ether solvent system, we observed the formation of an oil before crystallization, leading to poor crystal quality and difficult filtration. Why is this happening?

A: "Oiling out" is a common crystallization problem, especially with hydrochloride salts, and is often related to supersaturation, solvent choice, and cooling rates.

Potential Causes & Solutions:

  • Rapid Supersaturation:

    • Causality: Adding the anti-solvent (e.g., diethyl ether) too quickly or rapidly cooling the solution can generate a level of supersaturation that favors the formation of a liquid phase (the oil) over a crystalline solid.

    • Solution: Control the rate of anti-solvent addition and the cooling profile. A slower, linear cooling profile is generally preferred. Seeding the solution with a small amount of pre-existing crystals at the appropriate temperature can also promote controlled crystallization and prevent oiling out.

  • Solvent System Issues:

    • Causality: The chosen solvent/anti-solvent system may not be optimal for the scale of operation. The solubility of the hydrochloride salt is highly dependent on the solvent composition and temperature.

    • Solution: Re-evaluate your crystallization solvent system. Consider alternative anti-solvents or a ternary solvent system. A solubility study can help in designing a more robust crystallization process. The goal is to maintain the solution in a metastable zone where crystal growth is favored over nucleation. For piperidine hydrochloride salts, crystallization from ethanol/diethyl ether with a small amount of HCl can improve crystal formation[1].

  • Presence of Impurities:

    • Causality: Impurities can act as crystal growth inhibitors or promote oiling out.

    • Solution: Ensure the purity of the material going into the crystallization step is high. An extra wash or a carbon treatment of the solution before crystallization may be necessary to remove critical impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 3-(Benzyloxy)piperidine hydrochloride?

A1: The primary safety concerns are:

  • Thermal Runaway: The N-benzylation reaction is exothermic. A failure in temperature control at a large scale could lead to a thermal runaway. A thorough understanding of the reaction's thermal profile via calorimetry is essential.

  • Use of Benzyl Halides: Benzyl chloride and benzyl bromide are lachrymators and potential carcinogens. Operations at scale require a well-ventilated area and appropriate personal protective equipment (PPE). Consider using a closed system for reagent transfer.

  • Flammable Solvents: The use of solvents like toluene, ethanol, and diethyl ether presents a fire hazard. Ensure all equipment is properly grounded and that the reaction is carried out in an appropriately rated area.

Q2: How does the choice of base impact the reaction at scale?

A2: The choice of base is critical. Inorganic bases like potassium carbonate or sodium bicarbonate are often preferred at scale due to their low cost and ease of removal (filtration)[2]. However, their solubility can be an issue, potentially leading to a heterogeneous reaction mixture that requires efficient stirring to ensure complete reaction[3]. Organic bases like triethylamine are soluble but can be more difficult to remove during workup. The choice will depend on the overall process and purification strategy.

Q3: What are the common impurities to watch for, and how can they be controlled?

A3: Common impurities include:

  • Starting Materials: Unreacted 3-hydroxypiperidine and benzyl halide.

  • Over-alkylation Products: N,N-dibenzyl-3-hydroxypiperidinium salt.

  • O-alkylation Products: 1-benzyl-3-(benzyloxy)piperidine.

  • Degradation Products: From excessive heat or reaction time.

Impurity profiling using techniques like HPLC-MS is crucial for identifying and quantifying these impurities[4][5][6][7]. Control strategies include:

  • Stoichiometry Control: Using a slight excess of the piperidine starting material can minimize residual benzyl halide.

  • Controlled Addition and Temperature: As discussed in the troubleshooting section, this is key to minimizing side reactions.

  • Purification: The final product's purity can be improved through recrystallization. In some cases, a pH adjustment and extraction workup may be necessary to remove basic or acidic impurities before crystallization.

Q4: Can you provide a general workflow for the scale-up process?

A4: A general workflow can be visualized as follows:

Scale_Up_Workflow cluster_prep Preparation & Process Safety cluster_execution Execution cluster_purification Purification & Isolation cluster_analysis Analysis & Release A Process Hazard Analysis (PHA) B Reaction Calorimetry (RC1) A->B C Define Critical Process Parameters (CPPs) B->C D Controlled Reagent Charging C->D Implement CPPs E Reaction Monitoring (e.g., HPLC, TLC) D->E F Controlled Work-up & Phase Splits E->F G Crystallization with Controlled Cooling/Anti-solvent Addition F->G Crude Product H Filtration and Washing G->H I Drying Under Controlled Conditions H->I J Final Product Analysis (Purity, Residual Solvents) I->J Dried Product K Batch Record Review J->K

Caption: A typical workflow for scaling up a chemical synthesis.

Experimental Protocol: N-Benzylation of 3-Hydroxypiperidine

This protocol is a representative example and should be adapted and optimized based on your specific equipment and safety procedures.

Materials:

  • 3-Hydroxypiperidine

  • Benzyl Chloride

  • Potassium Carbonate (anhydrous, powdered)

  • Toluene

  • Hydrochloric Acid (in isopropanol or ether)

  • Ethanol

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet, charge 3-hydroxypiperidine (1.0 eq), potassium carbonate (1.5 eq), and toluene (10 volumes).

  • Inerting: Purge the reactor with nitrogen.

  • Heating: Heat the stirred suspension to 80-90 °C.

  • Benzyl Chloride Addition: Slowly add benzyl chloride (1.05 eq) to the suspension over 2-3 hours, maintaining the internal temperature below 100 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the consumption of 3-hydroxypiperidine is complete (typically 4-6 hours).

  • Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with toluene.

  • Work-up: Combine the filtrate and washes. Wash with water to remove any remaining salts.

  • Solvent Swap (Optional): Concentrate the toluene solution under reduced pressure. If necessary, dissolve the residue in a suitable solvent for crystallization, like ethanol.

  • Salt Formation and Crystallization: To the solution of the free base, slowly add a solution of hydrochloric acid (1.0 eq) while stirring. Cool the mixture slowly to 0-5 °C to induce crystallization. An anti-solvent like diethyl ether can be added to improve the yield.

  • Isolation: Filter the crystalline product, wash with a cold solvent mixture, and dry under vacuum at a controlled temperature.

protocol_flow start Charge Reactor with 3-Hydroxypiperidine, K2CO3, Toluene heat Heat to 80-90 °C start->heat add_bncl Slowly Add Benzyl Chloride heat->add_bncl react Monitor Reaction (4-6 hours) add_bncl->react cool_filter Cool and Filter Salts react->cool_filter workup Aqueous Wash cool_filter->workup concentrate Concentrate workup->concentrate crystallize Add HCl, Cool, Crystallize concentrate->crystallize isolate Filter and Dry Product crystallize->isolate

Caption: N-Benzylation and hydrochloride salt formation protocol.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Quick Company. Available at: [Link]

  • The synthetic method of 1-benzyl-3-piperidone hydrochloride.Google Patents.
  • Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Preprints.org. Available at: [Link]

  • (PDF) RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(Benzyloxy)piperidine Hydrochloride and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of 3-(Benzyloxy)piperidine hydrochloride and its structural analogues. We will explore the nuanced structure-activity relationships (SAR) that govern their interactions with key central nervous system (CNS) targets, primarily focusing on the Dopamine D4 and Sigma 1 receptors. The discussion is grounded in experimental data from authoritative sources, offering researchers and drug development professionals a comprehensive overview of this versatile chemical scaffold.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of biological targets.[2] Furthermore, the basic nitrogen atom of the piperidine ring is often crucial for forming key salt-bridge interactions within receptor binding pockets, anchoring the ligand and contributing significantly to its affinity.[3]

Within this class, the 3-(benzyloxy)piperidine motif serves as a versatile starting point for developing CNS-active agents. By systematically modifying the benzyloxy group, the piperidine nitrogen substituent, and the stereochemistry of the piperidine ring, researchers have developed potent ligands for various receptors, including dopamine receptors, sigma receptors, and monoamine transporters.[4][5][6] This guide will dissect these modifications to illuminate the principles guiding ligand potency and selectivity.

General Synthesis Strategy

The synthesis of 3-(benzyloxy)piperidine analogues generally follows a modular and efficient pathway, allowing for the systematic exploration of chemical diversity at two key positions: the benzyloxy moiety and the piperidine nitrogen. The causality behind this experimental design is to first establish the core scaffold and then diversify the N-substituent, which is critical for modulating receptor affinity and selectivity.

A common synthetic route begins with a commercially available, stereochemically defined 3-hydroxypiperidine derivative, where the nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.[4] This protecting group strategy is essential to prevent unwanted side reactions at the basic nitrogen during the subsequent O-alkylation step. The hydroxyl group is then deprotonated with a strong base like sodium hydride (NaH) and alkylated with a desired benzyl bromide derivative to form the key benzyl ether linkage. Following the successful installation of the benzyloxy group, the Boc protecting group is removed under acidic conditions to yield the free secondary amine. This intermediate, the 3-(benzyloxy)piperidine core, is then subjected to N-alkylation or reductive amination protocols to install a variety of substituents on the piperidine nitrogen, yielding the final target compounds.[4]

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Functionalization Boc_HP Boc-3-hydroxypiperidine Boc_BP Boc-3-(benzyloxy)piperidine Boc_HP->Boc_BP 1. NaH 2. Substituted BnBr Core_Intermediate 3-(Benzyloxy)piperidine Core Boc_BP->Core_Intermediate Acid (e.g., TFA, HCl) Final_Analogues Final Analogues Core_Intermediate->Final_Analogues Reductive Amination or N-Alkylation SAR_D4R cluster_Core 3-(Benzyloxy)piperidine Core cluster_Modifications Key Modifications Core [Piperidine Ring] N_Sub N-Substituent (Major impact on affinity) Core->N_Sub Modifies O_Benzyl O-Benzyl Group (Fine-tunes potency) Core->O_Benzyl Modifies Stereo (S)-Stereocenter (Essential for high affinity) Core->Stereo Contains

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Benzyloxy Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as one of the most prevalent heterocyclic systems in pharmaceuticals.[1] Its derivatives are integral to over twenty classes of drugs, targeting a wide array of conditions from cancer and viral infections to neurological disorders.[1] The benzyloxy piperidine scaffold, in particular, has yielded potent and selective modulators of central nervous system (CNS) targets, such as the dopamine D4 receptor, which is implicated in conditions like Parkinson's disease.[2][3][4]

However, the very structural features that make this scaffold successful—a basic nitrogen atom and a lipophilic benzyl group—also create a liability. These elements can readily interact with a range of biogenic amine receptors and other critical off-targets, leading to undesired pharmacological effects. Predicting and mitigating these off-target interactions, or cross-reactivity, is therefore not just a regulatory hurdle but a fundamental aspect of designing safer, more effective medicines.[5] This guide provides an in-depth comparison of cross-reactivity profiles for representative benzyloxy piperidine compounds and details the experimental workflows necessary to generate such critical data.

The Challenge of Selectivity: Common Off-Targets and Their Clinical Implications

In vitro safety pharmacology profiling is an essential, early-stage process in drug discovery designed to identify potential adverse drug reactions (ADRs).[5][6] For benzyloxy piperidine compounds, which are often CNS-active, the primary off-target concerns lie with G-protein coupled receptors (GPCRs), ion channels, and transporters that share structural homology with their intended targets.[7]

Key Off-Target Families:

  • Monoamine GPCRs: High homology among dopamine, serotonin (5-HT), and adrenergic receptors makes them frequent sites of cross-reactivity.[2] Unintended activity at receptors like 5-HT2A can be beneficial for atypical antipsychotics but can also lead to side effects.[8] Conversely, activity at 5-HT2B is associated with cardiac valvulopathy.

  • hERG Ion Channel: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability, as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. This has become a crucial checkpoint in preclinical safety assessment.[8]

  • Sigma (σ) Receptors: These unique proteins are not classic GPCRs but are binding sites for many CNS-active drugs.[9] Off-target modulation of σ1 and σ2 receptors can lead to complex and unpredictable neurological side effects.[10][11]

  • Monoamine Transporters: Inhibition of transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) can alter neurotransmitter levels, leading to significant physiological and behavioral effects.

The following diagram illustrates the fundamental challenge: a single compound scaffold interacting with both its intended on-target and multiple unintended off-targets.

cluster_0 Benzyloxy Piperidine Compound cluster_1 Biological Targets Compound Core Scaffold (Basic N, Lipophilic Groups) OnTarget On-Target (e.g., Dopamine D4) Compound->OnTarget Therapeutic Effect OffTarget1 Off-Target (e.g., 5-HT2A Receptor) Compound->OffTarget1 Side Effect A OffTarget2 Off-Target (e.g., hERG Channel) Compound->OffTarget2 Side Effect B (Cardiotoxicity) OffTarget3 Off-Target (e.g., Sigma-1 Receptor) Compound->OffTarget3 Side Effect C

Caption: A benzyloxy piperidine compound interacting with its intended therapeutic target and several common off-targets.

Comparative Cross-Reactivity Analysis

To illustrate the variance in selectivity, this section compares three hypothetical benzyloxy piperidine-based compounds against a standard safety panel of 44 targets, a common practice in early drug discovery.[5][12]

  • Compound A (BPC-001): A potent dopamine D4 receptor antagonist, the primary target.

  • Compound B (BPC-002): An analog of Compound A with a minor chemical modification intended to improve solubility.

  • Compound C (BPC-003): A second-generation analog designed for higher D4 selectivity.

The data below represents the inhibition constant (Ki) in nM, where a lower value indicates a stronger binding affinity. Values >10,000 nM are generally considered inactive.

Target ClassTargetCompound A (Ki, nM)Compound B (Ki, nM)Compound C (Ki, nM)
Primary Target Dopamine D4 5.2 8.1 3.5
Dopamine Receptors Dopamine D215095>10,000
Dopamine D3210180>10,000
Serotonin Receptors 5-HT1A850450>10,000
5-HT2A95558,500
5-HT2B5,5001,200>10,000
Adrenergic Receptors Alpha-1A350200>10,000
Alpha-2A2,100900>10,000
Ion Channels hERG1,500850>30,000
Other Sigma-14501509,800

Analysis of Comparative Data:

  • Compound A demonstrates high potency at its primary target (D4). However, it shows significant cross-reactivity with the D2, D3, and 5-HT2A receptors, which could lead to extrapyramidal side effects or other complex pharmacological outcomes.[8] Its hERG activity, while not potent, is within a range that warrants further investigation.

  • Compound B's modification, while slightly reducing on-target potency, worsened its off-target profile. It exhibits stronger binding to key off-targets like 5-HT2A, Alpha-1A, and critically, the hERG channel. The >10-fold increase in hERG affinity would likely flag this compound as a high risk for cardiotoxicity.

  • Compound C represents a successful lead optimization effort. It maintains high potency for the D4 receptor while demonstrating a vastly improved selectivity profile.[2][3] With Ki values >8,000 nM for all tested off-targets, it shows minimal liability and would be prioritized for further development. This highlights how targeted medicinal chemistry can engineer out unwanted cross-reactivity.

Experimental Methodologies for Cross-Reactivity Profiling

Generating reliable cross-reactivity data depends on robust and validated assay methodologies. The two primary approaches are binding assays, which measure the affinity of a compound for a target, and functional assays, which measure the biological consequence of that binding.[13]

Workflow for In Vitro Safety Screening

A tiered approach is typically used to efficiently screen compounds. The process begins with broad, high-throughput screening and progresses to more complex, lower-throughput functional assays for compounds of interest.

Start Test Compound (e.g., BPC-001) Screen Primary Screen (e.g., Safety44 Panel) Radioligand Binding @ 10µM Start->Screen Analyze Analyze Data Identify Hits (% Inhibition > 50%) Screen->Analyze DoseResponse Dose-Response (Ki or IC50 Determination) Binding Assays Analyze->DoseResponse Hits Identified Report Selectivity Profile & Risk Assessment Analyze->Report No Significant Hits Functional Functional Follow-up (e.g., Calcium Flux, cAMP) Confirm Agonist/Antagonist DoseResponse->Functional Potent Hits (<1µM) Functional->Report

Caption: A typical workflow for assessing the cross-reactivity profile of a new chemical entity.

Protocol 1: Competitive Radioligand Binding Assay (e.g., for 5-HT2A Receptor)

This method is the gold standard for determining the binding affinity (Ki) of a test compound.[14] It measures the ability of an unlabeled test compound to compete with a radioactive ligand ("radioligand") for binding to the target receptor.[15]

Principle: The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer suitable for the receptor (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

    • Radioligand: Dilute a high-affinity radioligand for the 5-HT2A receptor (e.g., [3H]-ketanserin) in assay buffer to a final concentration at or near its dissociation constant (Kd).[16]

    • Test Compound: Perform serial dilutions of the benzyloxy piperidine compound (e.g., from 100 µM to 0.1 nM) in assay buffer containing a small, fixed percentage of DMSO.

    • Receptor Source: Use a cell membrane preparation from a cell line stably overexpressing the human 5-HT2A receptor. Dilute to a concentration that provides a robust signal (e.g., 10-20 µg protein per well).

    • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, potent, unlabeled 5-HT2A ligand (e.g., Mianserin).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of assay buffer (for Total Binding) OR 25 µL of NSB control OR 25 µL of test compound dilution.

      • 25 µL of diluted radioligand.

      • 50 µL of diluted cell membrane preparation.

    • Causality: The order of addition ensures that the test compound is present to compete with the radioligand as soon as the receptors are introduced.

  • Incubation:

    • Seal the plate and incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The time is determined via kinetic binding experiments.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Causality: Rapid filtration and cold buffer are critical to prevent the dissociation of the radioligand from the receptor during the wash steps.

  • Detection:

    • Dry the filter plate and add a liquid scintillant to each well.

    • Count the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.

    • Use non-linear regression to fit the curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Protocol 2: FLIPR-Based Calcium Flux Functional Assay (e.g., for Gq-coupled 5-HT2A Receptor)

While binding assays measure affinity, functional assays determine whether the compound acts as an antagonist (blocks the receptor), agonist (activates the receptor), or has no effect.[17][18] For Gq-coupled receptors like 5-HT2A, activation leads to an increase in intracellular calcium, which can be measured with a fluorescent dye.[13]

Principle: A calcium-sensitive dye fluoresces upon binding to calcium released into the cytoplasm following receptor activation.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells expressing the 5-HT2A receptor in a 384-well, black-walled, clear-bottom plate and grow to confluence.

    • Causality: Black walls minimize well-to-well light scatter, improving signal-to-noise.

  • Dye Loading:

    • Remove the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid.

    • Causality: Probenecid is an anion-exchange transporter inhibitor that prevents the cells from pumping the dye out, ensuring sufficient intracellular concentration for a strong signal.

    • Incubate for 60 minutes at 37°C to allow the dye to de-esterify and become active inside the cells.

  • Compound Preparation:

    • Prepare serial dilutions of the benzyloxy piperidine test compound in an appropriate assay buffer.

    • Prepare a known 5-HT2A agonist (e.g., Serotonin) at a concentration that elicits a near-maximal response (e.g., EC80).

  • Assay Procedure (using a FLIPR or similar instrument):

    • Antagonist Mode:

      • Place the cell plate and the compound plate into the instrument.

      • Acquire a baseline fluorescence reading for 10-20 seconds.

      • The instrument adds the test compound to the cell plate. Incubate for a predefined period (e.g., 15-30 minutes).

      • The instrument then adds the EC80 concentration of the agonist (Serotonin).

      • Continue to measure fluorescence for 2-3 minutes.

    • Causality: This two-addition protocol allows for the measurement of the test compound's ability to block the subsequent response to a known agonist.

  • Data Analysis:

    • The instrument software measures the peak fluorescence response after agonist addition.

    • Calculate the percent inhibition of the agonist response for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC50 value, indicating its potency as an antagonist.

Conclusion and Future Perspectives

The benzyloxy piperidine scaffold remains a highly valuable starting point for the development of novel therapeutics, particularly for CNS disorders. However, its inherent potential for cross-reactivity necessitates a rigorous and early assessment of its off-target profile. As demonstrated, subtle structural modifications can dramatically alter a compound's selectivity, turning a promising lead into a high-risk candidate or vice-versa.

By employing a systematic screening cascade that combines high-throughput binding assays with targeted functional follow-ups, drug discovery teams can make data-driven decisions to mitigate safety liabilities.[6] This strategy not only de-risks development candidates but also builds a structure-activity relationship (SAR) for selectivity, guiding medicinal chemists toward the design of safer, more effective next-generation compounds.[5] The future of drug development with this scaffold lies in a proactive, integrated approach to safety pharmacology, ensuring that potential adverse effects are understood and engineered out long before a compound reaches clinical trials.

References

  • Aerluri, M. et al. (2012). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Jeffries, D. E., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 60, 128615. Available at: [Link]

  • Sahn, J. J., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2017–2032. Available at: [Link]

  • Ieni, A., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(16), 4983. Available at: [Link]

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  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

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  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

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  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Benzyloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Benzyloxy)piperidine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Hazard Assessment and Initial Precautions

3-(Benzyloxy)piperidine hydrochloride is a substituted piperidine derivative. Piperidine and its analogues are known to be irritants, and some can be toxic.[1][2] The hydrochloride salt form indicates it is the salt of a weak base (the amine) and a strong acid (hydrochloric acid).

Immediate Safety Precautions:

Before initiating any disposal procedures, it is imperative to handle 3-(Benzyloxy)piperidine hydrochloride with the appropriate Personal Protective Equipment (PPE). This compound should be treated as a hazardous chemical.

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.[5]

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper characterization and segregation of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

Do NOT mix 3-(Benzyloxy)piperidine hydrochloride waste with the following:

  • Strong Oxidizing Agents: To prevent potentially violent reactions.[2]

  • Strong Bases: Mixing with strong bases can liberate the free piperidine base, which may be more volatile and hazardous.

  • Incompatible Acids: While it is a hydrochloride salt, mixing with other acids could lead to unforeseen reactions.[2]

Waste Stream Identification:

3-(Benzyloxy)piperidine hydrochloride waste should be classified as hazardous chemical waste . This includes:

  • The pure, unused chemical.

  • Contaminated materials (e.g., weighing boats, filter paper, contaminated gloves).

  • Solutions containing the compound.

Step-by-Step Disposal Protocol

The disposal of 3-(Benzyloxy)piperidine hydrochloride must be conducted in strict accordance with local, state, and federal regulations. The following protocol provides a universally applicable framework.

Step 1: Containerization

  • Select a chemically compatible and leak-proof waste container. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.[6]

  • Ensure the container is in good condition, with a secure, sealable lid.[7]

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 2: Labeling

  • Properly label the waste container before adding any waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "3-(Benzyloxy)piperidine hydrochloride".

    • The specific hazards (e.g., "Irritant," "Toxic"). While the exact hazards are not fully elucidated for this specific compound, it is prudent to assume it shares hazards with similar piperidine derivatives.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Ensure the SAA is in a well-ventilated, cool, and dry location, away from incompatible materials.[1]

  • Secondary containment (e.g., a larger, chemically resistant tub or bin) is highly recommended to contain any potential leaks or spills.

Step 4: Arranging for Professional Disposal

  • Crucially, do not attempt to dispose of this chemical down the drain or in the regular trash. [9] This is illegal and environmentally irresponsible.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

  • Provide the waste disposal company with a complete and accurate description of the waste.

The decision-making process for the disposal of 3-(Benzyloxy)piperidine hydrochloride can be visualized as follows:

DisposalWorkflow Start Start: Disposal of 3-(Benzyloxy)piperidine Hydrochloride Waste AssessHazards Assess Hazards & Don PPE (Goggles, Gloves, Lab Coat) Start->AssessHazards CharacterizeWaste Characterize as Hazardous Chemical Waste AssessHazards->CharacterizeWaste Segregate Segregate from Incompatibles (Oxidizers, Strong Bases) CharacterizeWaste->Segregate Containerize Select & Prepare Labeled, Leak-Proof Container Segregate->Containerize Accumulate Store in Designated Satellite Accumulation Area (SAA) Containerize->Accumulate ArrangeDisposal Contact EHS or Licensed Waste Disposal Contractor Accumulate->ArrangeDisposal Documentation Maintain Disposal Records ArrangeDisposal->Documentation End End: Compliant Disposal Documentation->End

Caption: Disposal workflow for 3-(Benzyloxy)piperidine hydrochloride.

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is spilled near a source of ignition, extinguish all flames and turn off any spark-producing equipment.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. For a liquid spill, absorb it with an inert, non-combustible absorbent material such as vermiculite or sand.[4]

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent, and collect all cleanup materials as hazardous waste.

  • Report the Spill: Report the incident to your EHS department.

Regulatory Framework

The disposal of hazardous chemicals is governed by a stringent regulatory framework. Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): Administered by the EPA, this is the primary federal law in the United States governing the disposal of solid and hazardous waste.[10]

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[11][12]

It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.

Quantitative Data and Hazard Classification (Based on Piperidine)

While specific data for 3-(Benzyloxy)piperidine hydrochloride is not available, the following table provides hazard information for the parent compound, piperidine, to serve as a conservative guide.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Toxic in contact with skin.
Acute Toxicity (Inhalation) Toxic if inhaled.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.
Aquatic Hazard Harmful to aquatic life.
Conclusion

The proper disposal of 3-(Benzyloxy)piperidine hydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal through licensed professionals, researchers can ensure that their valuable work does not come at the cost of safety or environmental harm. Always consult your institution's specific guidelines and EHS department for guidance tailored to your location and facilities.

References

  • Fisher Scientific. (2023, August 21). Safety Data Sheet: 1-Benzyl-3-piperidinol hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: (R)-(+)-3-Benzyloxy-1,2-propanediol.
  • Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3,5-Dimethylpiperidine, mixture of cis and trans.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.